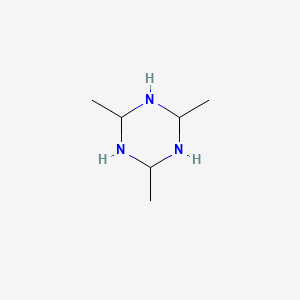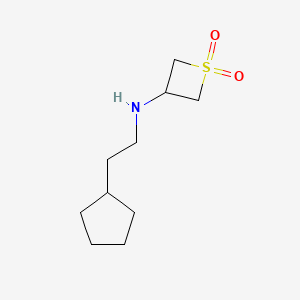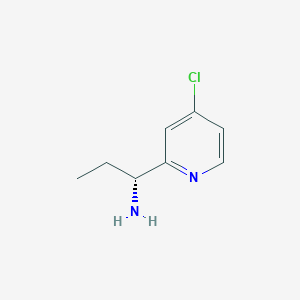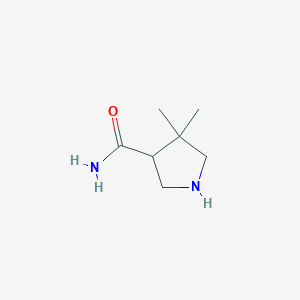
4,4-Dimethylpyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylpyrrolidine-3-carboxamide: is a chemical compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylpyrrolidine-3-carboxamide typically involves the cyclization of suitable precursors. One common method is the reaction of 4,4-dimethyl-1,3-diaminobutane with a carbonyl compound under acidic or basic conditions to form the pyrrolidine ring. The reaction conditions may vary, but temperatures around 80-100°C and the use of solvents like ethanol or methanol are common.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 4,4-Dimethylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: 4,4-Dimethylpyrrolidine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a ligand in binding studies.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 4,4-Dimethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carboxamide group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
相似化合物的比较
Pyrrolidine-2,5-dione: A related compound with a similar pyrrolidine ring structure but different functional groups.
Prolinol: Another pyrrolidine derivative with hydroxyl groups, used in various chemical applications.
Pyrrolopyrazine: A nitrogen-containing heterocycle with a fused pyrrole and pyrazine ring, exhibiting different biological activities.
Uniqueness: 4,4-Dimethylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
4,4-dimethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(2)4-9-3-5(7)6(8)10/h5,9H,3-4H2,1-2H3,(H2,8,10) |
InChI 键 |
BBCGEGCLLQAECM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCC1C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


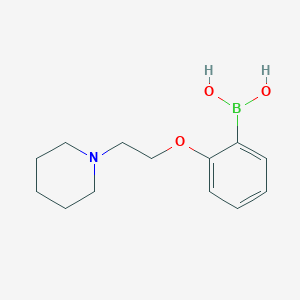
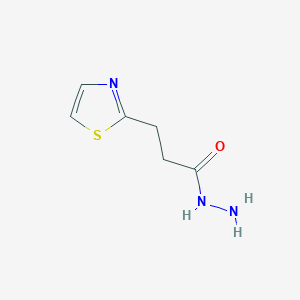
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
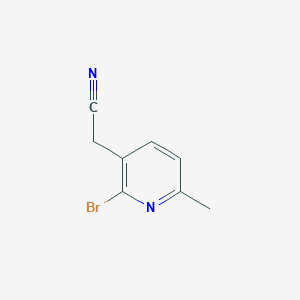
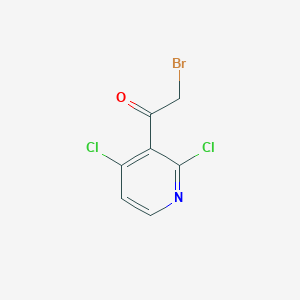
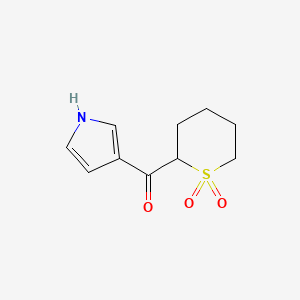
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)

